molecular formula C14H16N2O3S B1412002 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester CAS No. 1771970-52-5

2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Cat. No. B1412002
CAS RN: 1771970-52-5
M. Wt: 292.36 g/mol
InChI Key: BRXTVBSIGOOANC-UHFFFAOYSA-N
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Description

The compound “2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. Thiazoles are found in many important drugs and natural products . The compound also contains a methoxyphenylamino group and a carboxylic acid ethyl ester group, which are common functional groups in organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for example, is aromatic and planar. The methoxyphenylamino group and the carboxylic acid ethyl ester group would add additional complexity to the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound has been used as a reactant in the synthesis of substituted aminothiazoles, with its structure and bonding configurations determined through spectroscopic methods and X-ray crystallographic investigation, revealing coplanar arrangements and resonance interactions (Golankiewicz et al., 1985).

Derivative Synthesis

  • It serves as a starting material for acylation and subsequent transformations into various derivatives, including acetyl(arylsulfonyl)amino derivatives and esters, which are further used to synthesize other complex compounds (Dovlatyan et al., 2004).

Intermediate in Advanced Synthesis

  • The compound is utilized as an intermediate in the synthesis of various heterocyclic compounds, including isoxazolecarboxylates, contributing to the diversity of synthetic routes in organic chemistry (Schenone et al., 1991).

Crystallography and Molecular Structure

  • Studies on the compound and its derivatives include detailed crystallographic analysis to understand molecular geometry, bonding, and structural properties, aiding in the design of molecules with specific characteristics (Wang & Dong, 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This information is typically provided in a material safety data sheet (MSDS). Without an MSDS for this specific compound, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

ethyl 2-(3-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-4-19-13(17)12-9(2)20-14(16-12)15-10-6-5-7-11(8-10)18-3/h5-8H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXTVBSIGOOANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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